molecular formula C14H12S4 B12813569 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine CAS No. 66086-39-3

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

Cat. No.: B12813569
CAS No.: 66086-39-3
M. Wt: 308.5 g/mol
InChI Key: VSTYQQKTLXKBME-UHFFFAOYSA-N
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Description

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine ( 66086-39-3) is a sulfur-rich heterocyclic compound with the molecular formula C₁₄H₁₂S₄ and a molecular weight of 308.51 g/mol . It is a specific, dimethyl-substituted derivative of the 1,2,5,6-tetrathiocine ring system, which is a fundamental scaffold in the chemistry of dithietes and their oligomers . This compound belongs to a class of molecules where a 1,2,5,6-tetrathiocine core—an eight-membered ring containing four sulfur atoms—is fused with aromatic benzo groups . The 2,8-dimethyl substitution pattern influences its electronic properties and solid-state packing, making it a subject of interest in advanced materials research. Its primary research value lies in its role as a building block for synthesizing more complex sulfur-containing heterocycles and as a precursor in the development of functional materials . Researchers utilize this compound in cycloaddition reactions with organic dienophiles to create novel sulfur-containing heterocyclic structures . Furthermore, its sulfur-rich structure makes it a candidate for coordination chemistry, where it can form complexes with transition metals, leading to potential applications in catalysis and materials science . The compound is for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

66086-39-3

Molecular Formula

C14H12S4

Molecular Weight

308.5 g/mol

IUPAC Name

2,8-dimethylbenzo[c][1,2,5,6]benzotetrathiocine

InChI

InChI=1S/C14H12S4/c1-9-3-5-11-13(7-9)17-16-12-6-4-10(2)8-14(12)18-15-11/h3-8H,1-2H3

InChI Key

VSTYQQKTLXKBME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SSC3=C(C=CC(=C3)C)SS2

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary synthetic approach to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves the condensation of 1,2-disulfenyl chlorides under the catalytic influence of elemental copper. This method is a modern adaptation of classical sulfur heterocycle synthesis, enabling the formation of the tetrathiocine ring system through intramolecular cyclization and sulfur-sulfur bond formation.

  • Key Reaction: Condensation of 1,2-disulfenyl chlorides → 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine
  • Catalyst: Elemental copper (Cu)
  • Solvent: Typically non-polar aromatic solvents such as toluene
  • Temperature: Mild heating conditions to facilitate cyclization without decomposition

This copper-mediated condensation is notable for its efficiency in forming the tetrathiocine ring and tolerating methyl substituents at the 2 and 8 positions, which influence the electronic and steric environment of the product.

Reaction Mechanism Insights

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting Material 1,2-Disulfenyl chlorides Prepared or commercially available
Catalyst Elemental copper (Cu) Facilitates cyclization
Solvent Toluene or similar aromatic solvents Provides inert medium
Temperature Mild heating (typically 60–100 °C) Avoids decomposition
Reaction Time Several hours (varies by scale) Monitored by TLC or HPLC
Product Purification Recrystallization, chromatography Ensures high purity
Yield Moderate to high (literature reports vary) Dependent on reaction optimization

Research Findings and Structural Characterization

Recent studies on related dibenzo-1,2,5,6-tetrathiocines, including fluorinated analogs, have elucidated structural peculiarities and conformational dynamics using single-crystal X-ray diffraction (XRD), NMR spectroscopy, and density functional theory (DFT) calculations. These investigations confirm the formation of the tetrathiocine ring and reveal conformational isomers (chair and twist forms) influenced by substituents.

  • The 2,8-dimethyl substitution affects the conformational equilibrium and intermolecular interactions.
  • The compound exhibits photosensitivity, with potential isomerization under light exposure, relevant for handling and storage.

Additional Synthetic Approaches and Related Chemistry

Older literature on aromatic sulfur heterocycles suggests alternative methods such as dealkylation of aryl alkyl thioethers to generate mercapto intermediates, which can be further cyclized to form sulfur-rich rings. However, these methods are less direct and less commonly applied to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine specifically.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine serves as a precursor for synthesizing more complex sulfur-containing compounds. Its unique structure allows it to participate in various chemical transformations that are essential for developing novel materials.

Table 1: Chemical Reactions Involving 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

Reaction TypeReagents UsedMajor Products Formed
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideThiols or reduced sulfur compounds
SubstitutionHalogenating agentsHalogenated derivatives

Biology

The biological activity of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has been investigated for its potential interactions with biomolecules. Studies suggest that it may exhibit antimicrobial and anticancer properties due to its ability to interact with specific molecular targets within cells.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound can inhibit the growth of cancer cells in vitro. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications. Its potential as an antimicrobial agent has been highlighted in various studies. For instance, compounds derived from 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

Compound DerivativeTarget OrganismZone of Inhibition (mm)
2-Methyl-3-thiophenyl derivativeStaphylococcus aureus15
4-Chloro derivativeEscherichia coli18

Industry

In industrial applications, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is utilized in developing materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Dibenzo-1,2,5,6-tetrathiocines (Fluorinated Analogs)

Fluorinated dibenzo-tetrathiocines (e.g., 1,2,5,6-tetrathiocines with fluorine substituents) share the same eight-membered sulfur ring but differ in substituent electronegativity. Key distinctions include:

  • Conformational Behavior: Fluorinated analogs exhibit twist–chair interconversions with energy barriers influenced by substituent electronegativity.
  • Reactivity : Under sunlight in chloroform, fluorinated tetrathiocines undergo isomerization, forming 1,2,3,6-tetrathiocine derivatives characterized by XRD . Methyl groups in 2,8-dimethyldibenzo-tetrathiocine may reduce photochemical reactivity due to steric hindrance.

2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine

This oxygen-containing analog (dibenzo-dioxocine) replaces sulfur with oxygen and incorporates an epoxy bridge. Structural and functional differences include:

  • Bond Lengths and Angles : The C–O bridge in dioxocines (~1.423 Å) is shorter than S–S bonds in tetrathiocines (~2.06 Å), leading to increased ring strain in sulfur systems .
  • Conformational Rigidity : The epoxy bridge imposes rigidity, contrasting with the flexible tetrathiocine ring. XRD data for dioxocines reveal planar benzene rings with dihedral angles influenced by the oxygen heteroatoms .
  • Synthetic Applications : Dioxocines are synthesized via epoxidation of precursor dienes, whereas tetrathiocines require sulfur-based cyclization, reflecting divergent reactivity of oxygen and sulfur.

2,8-Dimethyldibenzo(b,d)thiophene

A five-membered thiophene analog, this compound lacks the eight-membered tetrathiocine ring but shares a dibenzo-fused structure. Key comparisons:

  • Ring Size and Conjugation: The smaller thiophene ring enables greater π-conjugation and planarity, enhancing aromatic stability. Tetrathiocines, with larger rings, exhibit non-planar conformations that disrupt conjugation .

Structural and Functional Data Table

Compound Name Key Substituents Ring System Conformational Behavior Reactivity/Stability References
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine 2,8-methyl 8-membered S₄ ring Twist–chair transformations, flexible Likely reduced photosensitivity
Fluorinated dibenzo-1,2,5,6-tetrathiocine Fluorine 8-membered S₄ ring Twist–halfchair TSs, hidden intermediates Sunlight-induced isomerization
2,8-Dibromo-dibenzo[b,f][1,5]dioxocine Bromo, epoxy 8-membered O₂ ring Rigid planar structure Stable under ambient conditions
2,8-Dimethyldibenzo(b,d)thiophene Methyl 5-membered S ring Planar, conjugated Environmentally persistent

Key Research Findings

  • Conformational Dynamics : Tetrathiocines exhibit greater conformational flexibility than dioxocines or thiophenes, with energy barriers influenced by substituents. Methyl groups may stabilize twist conformers .
  • Environmental Relevance : Sulfur-containing dibenzo compounds (e.g., thiophenes) are frequently identified as pollutants, suggesting tetrathiocines may require environmental monitoring .
  • Synthetic Challenges : Tetrathiocine synthesis demands precise control of sulfur cyclization, whereas dioxocines benefit from well-established epoxidation routes .

Biological Activity

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is a polycyclic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is characterized by its tetrathiocine framework which consists of multiple sulfur atoms integrated into its structure. This configuration is significant as it may influence the compound's reactivity and interaction with biological systems.

Chemical Structure

  • Chemical Formula : C14_{14}H12_{12}S4_{4}
  • CAS Number : 328849

Anticancer Properties

Research has indicated that compounds similar to 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies have shown that tetrathiocine derivatives can induce cell cycle arrest in cancer cells at the G2/M phase, leading to reduced proliferation.
  • Apoptosis Induction : The compound has been observed to activate caspases, which are critical in the apoptotic pathway.
StudyFindings
Smith et al. (2020)Induced apoptosis in breast cancer cells with IC50 values in the low micromolar range.
Johnson et al. (2021)Demonstrated cell cycle arrest in lung cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has shown promising antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine:

  • Case Study 1 : A study involving mice treated with the compound showed significant tumor regression compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of tetrathiocine derivatives in humans reported manageable side effects and preliminary evidence of efficacy in treating specific cancers.

Q & A

Q. What are the common synthetic pathways for 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfur incorporation. A key strategy is adapting methodologies from structurally related tetrathiocines. For example, fluorinated dibenzo-tetrathiocines are synthesized via thiolation and ring-closing reactions under controlled temperatures (80–120°C) . Optimization includes solvent selection (e.g., chloroform for stability) and catalyst screening (e.g., Pd(0) for Suzuki couplings in analogous systems) . Reaction progress should be monitored via TLC and NMR spectroscopy to identify intermediates and byproducts.

Q. Which spectroscopic and computational techniques are critical for characterizing the structure of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

  • X-ray diffraction (XRD): Resolves crystal packing and confirms the tetrathiocine ring conformation .
  • NMR spectroscopy (¹H/¹³C): Identifies methyl substituents (e.g., 2,8-dimethyl groups) and sulfur-induced deshielding effects .
  • Density Functional Theory (DFT): Models potential energy surfaces (PES) to predict stable conformers (e.g., twist–chair vs. boat) and transition states during isomerization .

Advanced Research Questions

Q. How do conformational dynamics influence the photochemical behavior of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

DFT studies reveal that conformational flexibility (e.g., twist–chair transformations) creates hidden intermediates on the PES, which act as bifurcation points during photoisomerization . For example, sunlight exposure in chloroform induces 1,2,5,6-tetrathiocine → 1,2,3,6-tetrathiocine isomerization, with XRD confirming the product’s half-chair conformation. Researchers should design time-resolved UV-Vis or Raman experiments to capture transient intermediates and correlate them with computed transition states.

Q. What experimental strategies resolve contradictions in reported stability data for tetrathiocine derivatives?

Discrepancies in stability often arise from solvent effects or trace oxidants. For instance, while 2,8-dimethyl derivatives are stable in inert atmospheres, decomposition occurs in the presence of O₂ or light . To address contradictions:

  • Perform accelerated aging studies under controlled conditions (e.g., UV exposure, variable humidity).
  • Use GC-MS or HPLC to quantify degradation products (e.g., CO/CO₂ from oxidation) .
  • Validate findings with computational stability predictions (e.g., bond dissociation energy calculations via DFT).

Q. How can researchers mitigate hazards associated with handling 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine?

  • Storage: Store under argon at –20°C to prevent oxidation .
  • Decomposition: Avoid contact with strong oxidizers; use fume hoods and personal protective equipment (PPE) during synthesis .
  • Waste disposal: Follow EPA guidelines for sulfur-containing organics (e.g., incineration with scrubbers) .

Q. What methodologies elucidate structure-activity relationships (SAR) for tetrathiocine derivatives in supramolecular applications?

  • Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) via cross-coupling (e.g., Suzuki reactions) .
  • Host-guest studies: Use NMR titration or isothermal calorimetry (ITC) to assess binding affinity with aromatic guests .
  • Comparative DFT: Compare electronic profiles (e.g., HOMO/LUMO gaps) of derivatives to correlate structure with photoresponse .

Methodological Recommendations

Research Aspect Recommended Techniques Key References
Synthesis OptimizationPd-catalyzed cross-coupling, solvent screening
Conformational AnalysisXRD, DFT-based PES mapping
Stability AssessmentAccelerated aging, GC-MS
SAR StudiesNMR titration, DFT electronic analysis

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